Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Aminocyclopentanecarboxylic Acid: Properties, Stereochemistry, and Applications
3-Aminocyclopentanecarboxylic acid (ACPC) is a non-proteinogenic, cyclic β-amino acid that has garnered significant attention in the fields of medicinal chemistry, peptide science, and drug development. Its constrained cyclopentane ring structure imparts unique conformational properties, making it a valuable building block for creating molecules with well-defined three-dimensional shapes. As a structural analog of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), its stereoisomers are crucial tools for probing neurotransmitter binding and function.[1] This guide provides a comprehensive overview of the core chemical properties, stereochemical diversity, synthesis, and key applications of 3-aminocyclopentanecarboxylic acid, offering insights for researchers and drug development professionals.
Molecular Structure and Stereochemical Landscape
The fundamental structure of 3-aminocyclopentanecarboxylic acid consists of a five-membered carbocyclic ring substituted with both an amino (-NH₂) group and a carboxylic acid (-COOH) group. The positions of these functional groups on the ring (at carbons 1 and 3) give rise to stereoisomerism, a critical aspect of its chemical identity and biological activity.
With two stereocenters, four distinct stereoisomers of 3-aminocyclopentanecarboxylic acid exist. These are categorized into two pairs of diastereomers (cis and trans) and their respective enantiomers.
-
cis-Isomers: The amino and carboxylic acid groups are on the same face of the cyclopentane ring. The two enantiomers are (1S,3R) and (1R,3S).
-
trans-Isomers: The amino and carboxylic acid groups are on opposite faces of the ring. The two enantiomers are (1S,3S) and (1R,3R).
The specific stereochemistry dictates the molecule's spatial arrangement, which is paramount for its interaction with chiral biological targets such as enzymes and receptors. All four stereoisomers have been successfully synthesized and characterized, providing a complete toolkit for stereostructure-activity relationship studies.[1]
Caption: Stereoisomers of 3-Aminocyclopentanecarboxylic acid.
Physicochemical Properties
The dual functionality of an amino group and a carboxylic acid group defines the physicochemical behavior of ACPC, making it a zwitterionic compound under physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 129.16 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 129.078978594 Da | PubChem[2][3] |
| Appearance | Off-white to beige crystalline powder | ChemicalBook[4] |
| XLogP3-AA | -2.6 | PubChem[2][3] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Solubility | Slightly soluble in water; soluble in alcohol.[4][5][6] | ChemicalBook, ChemBK |
The negative XLogP3-AA value indicates a high degree of hydrophilicity, which is consistent with its polar, zwitterionic character and its slight solubility in aqueous media.[2][3]
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and verification of 3-aminocyclopentanecarboxylic acid and its derivatives.
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¹H NMR Spectroscopy : In the proton NMR spectrum, the carboxylic acid proton (-COOH) is highly deshielded and appears as a characteristic broad singlet in the 9-12 ppm range.[7] Protons on the carbons alpha to the carbonyl and amino groups appear further upfield, typically between 2-3 ppm, while the remaining cyclopentane ring protons produce complex multiplets.[7][8]
-
¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the deshielded region of 160-185 ppm.[8][9] The carbons of the cyclopentane ring resonate at higher fields.
-
Infrared (IR) Spectroscopy : IR spectroscopy clearly reveals the principal functional groups. A very broad absorption from approximately 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] This is accompanied by a strong C=O stretching absorption around 1710 cm⁻¹.[8] The N-H stretches of the amino group typically appear in the 3300-3500 cm⁻¹ region.[9]
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the exact mass matching the calculated value of 129.078978594 Da.[2][3]
Synthesis and Chemical Reactivity
Synthesis Strategies
The synthesis of ACPC stereoisomers often requires stereoselective methods to control the relative and absolute configuration of the two chiral centers. One notable method is the stereoselective reduction of 3-hydroxyiminocyclopentanecarboxylic acid, which yields the cis amino acid.[1] Another approach involves the aminolysis of cyclopentane formic acid.[5][6]
For applications in peptide synthesis, the amino group is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-3-aminocyclopentanecarboxylic acid is a stable, versatile intermediate that can be readily purified and used in subsequent coupling reactions.[10][11]
Caption: N-Boc protection workflow for peptide synthesis.
Core Reactivity
As a bifunctional molecule, ACPC exhibits the characteristic reactivity of both amines and carboxylic acids.[5][6]
-
Amino Group Reactions : The nucleophilic amino group can undergo acylation, alkylation, and, most importantly, form amide (peptide) bonds.
-
Carboxylic Acid Reactions : The carboxyl group can be converted into a variety of derivatives, including esters, acid chlorides, and amides, enabling its conjugation to other molecules.
Key Applications in Research and Drug Development
The unique structural features of ACPC make it a highly valuable molecule for scientists and drug developers.
-
Pharmaceutical Intermediate : ACPC is a crucial building block in the synthesis of complex pharmaceuticals. It is used to prepare potent and selective CCR1 antagonists and is a component in the synthesis of aminocyclopentanecarboxylic acid-containing cyclic RGD peptides, which have applications in oncology and other areas.[4] Its constrained structure is often exploited to improve the bioactivity and metabolic stability of drug candidates, particularly those targeting neurological disorders.[10][12]
-
Peptide and Foldamer Chemistry : In peptide science, ACPC is used as a conformationally constrained residue to induce stable secondary structures, such as helices and turns.[13] Oligomers composed of these residues, known as foldamers, can mimic the structures of natural peptides and proteins, leading to applications in enzyme inhibition and protein-protein interaction modulation.[12][13]
-
Chiral Synthesis : The enantiomerically pure forms of ACPC serve as valuable chiral building blocks in asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control.[12]
Exemplar Experimental Protocol: N-Boc Protection
The following protocol outlines a standard procedure for the protection of the amino group of 3-aminocyclopentanecarboxylic acid, a foundational step for its use in solid-phase peptide synthesis.
Objective: To synthesize N-Boc-3-aminocyclopentanecarboxylic acid.
Methodology:
-
Dissolution: 3-Aminocyclopentanecarboxylic acid is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and water. The aqueous phase, often containing a base like sodium hydroxide or sodium bicarbonate, is necessary to deprotonate the amino group, enhancing its nucleophilicity.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O), the source of the Boc protecting group, is added to the solution. It is typically added portion-wise or as a solution in the organic solvent to control the reaction rate and temperature.
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The deprotonated amine attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc protected product and the release of tert-butanol and carbon dioxide. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Acidification: Once the reaction is complete, the organic solvent is typically removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a dilute acid (e.g., 1M HCl or citric acid) to a pH of ~2-3. This step protonates the carboxylic acid, making the product less water-soluble and allowing it to be extracted.
-
Extraction: The acidified aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic layers contain the desired N-Boc protected product.
-
Purification: The organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
This self-validating protocol ensures a high yield of the protected amino acid by manipulating solubility based on pH, a common and effective strategy in amino acid chemistry.
Safety and Handling
According to safety data, 3-aminocyclopentanecarboxylic acid can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of the powder.[5][6]
Conclusion
3-Aminocyclopentanecarboxylic acid is more than a simple cyclic amino acid; it is a stereochemically rich and conformationally constrained building block that provides chemists with a powerful tool for molecular design. Its well-defined properties, coupled with its relevance as a GABA analogue and its utility in creating structurally ordered peptides, solidify its importance in modern drug discovery and chemical biology. A thorough understanding of its chemical properties, stereoisomers, and reactivity is essential for any researcher aiming to leverage its unique structural advantages.
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Johnston, G. A. R., et al. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517–2521. [Link]
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Le, T. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
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